

Application Note and Protocol: Synthesis of 4-Bromo-3,5-dimethylaniline

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Compound of Interest

Compound Name: **4-Bromo-3,5-dimethylaniline**

Cat. No.: **B1281281**

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Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Bromo-3,5-dimethylaniline is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty dyes.^[1] Its structure, featuring a reactive amino group and a bromine substituent on a dimethylated aniline core, allows for diverse chemical modifications. This document provides a detailed protocol for the synthesis of **4-bromo-3,5-dimethylaniline** from 3,5-dimethylaniline using N-bromosuccinimide (NBS) as a selective brominating agent.

Reaction Scheme

The synthesis proceeds via an electrophilic aromatic substitution reaction where 3,5-dimethylaniline is brominated at the para position to the amino group. The two methyl groups direct the incoming electrophile (bromonium ion from NBS) to the ortho and para positions. Due to steric hindrance from the methyl groups at positions 3 and 5, the bromination occurs selectively at the C4 position.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of **4-bromo-3,5-dimethylaniline**.

Parameter	Value	Reference
Reactants		
3,5-Dimethylaniline	80 g (660 mmol)	[2] [3]
N-Bromosuccinimide (NBS)	117 g (660 mmol)	[2] [3]
Solvent		
Acetonitrile (MeCN)	1200 mL	[2] [3]
Reaction Conditions		
Temperature	Ice bath, then room temp.	[2] [3]
Reaction Time	16 hours	[2] [3]
Product Information		
Product Name	4-Bromo-3,5-dimethylaniline	[2] [3]
Molecular Formula	C ₈ H ₁₀ BrN	[1] [4] [5]
Molecular Weight	200.08 g/mol	[1] [4]
CAS Number	59557-90-3	[2] [4]
Appearance	Yellow solid	[2] [3]
Yield	90 g (68.2%)	[2] [3]
Melting Point	73-74°C	[1]
Boiling Point	261°C	[1]

Experimental Protocol

This protocol details the synthesis of **4-bromo-3,5-dimethylaniline** using N-bromosuccinimide.

Materials and Equipment:

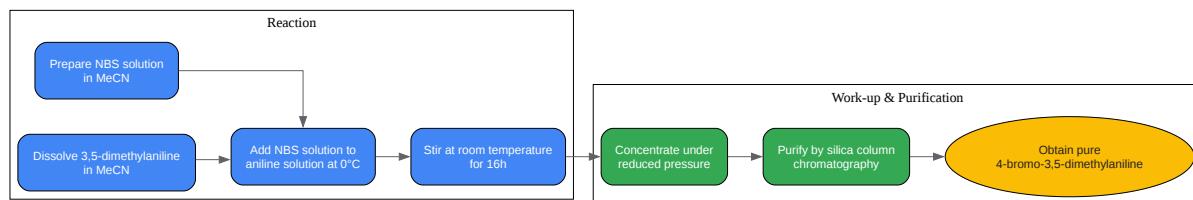
- 3,5-Dimethylaniline
- N-Bromosuccinimide (NBS)

- Acetonitrile (MeCN)
- Silica gel for column chromatography
- Eluent for column chromatography (e.g., hexane/ethyl acetate mixture)
- Round-bottom flask (2 L)
- Magnetic stirrer and stir bar
- Ice bath
- Rotary evaporator
- Glassware for column chromatography
- Standard laboratory safety equipment (fume hood, safety glasses, gloves)

Procedure:

- Reaction Setup: In a 2 L round-bottom flask, dissolve 80 g (660 mmol) of 3,5-dimethylaniline in 800 mL of acetonitrile.[2][3]
- Addition of NBS: In a separate flask, prepare a solution of 117 g (660 mmol) of N-bromosuccinimide in 400 mL of acetonitrile.[2][3]
- Bromination Reaction: Cool the solution of 3,5-dimethylaniline in an ice bath with stirring. Slowly add the NBS solution to the cooled aniline solution.[2][3]
- Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 16 hours.[2][3]
- Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.[2][3]
- Purification: Purify the resulting residue by silica column chromatography to isolate the desired product.[2][3] The final product, **4-bromo-3,5-dimethylaniline**, is obtained as a yellow solid (90 g, 68.2% yield).[2][3]

Experimental Workflow Diagram

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Caption: Workflow for the synthesis of **4-bromo-3,5-dimethylaniline**.

Safety Precautions

- All manipulations should be performed in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
- N-Bromosuccinimide is a lachrymator and should be handled with care.
- Acetonitrile is flammable and toxic; avoid inhalation and contact with skin.

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